3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide 3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034355-80-9
VCID: VC6749810
InChI: InChI=1S/C14H20ClNO3S2/c1-11-13(15)3-2-4-14(11)21(17,18)16-7-10-20-12-5-8-19-9-6-12/h2-4,12,16H,5-10H2,1H3
SMILES: CC1=C(C=CC=C1Cl)S(=O)(=O)NCCSC2CCOCC2
Molecular Formula: C14H20ClNO3S2
Molecular Weight: 349.89

3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide

CAS No.: 2034355-80-9

Cat. No.: VC6749810

Molecular Formula: C14H20ClNO3S2

Molecular Weight: 349.89

* For research use only. Not for human or veterinary use.

3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide - 2034355-80-9

Specification

CAS No. 2034355-80-9
Molecular Formula C14H20ClNO3S2
Molecular Weight 349.89
IUPAC Name 3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide
Standard InChI InChI=1S/C14H20ClNO3S2/c1-11-13(15)3-2-4-14(11)21(17,18)16-7-10-20-12-5-8-19-9-6-12/h2-4,12,16H,5-10H2,1H3
Standard InChI Key BUPHSKKDWHDHER-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)S(=O)(=O)NCCSC2CCOCC2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name 3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide reflects its substituent positions and functional groups. The molecular formula is C₁₄H₁₉ClN₂O₃S₂, with a molecular weight of 374.89 g/mol. Key structural components include:

  • A benzene ring with chlorine at position 3 and a methyl group at position 2.

  • A sulfonamide group (-SO₂NH-) at position 1.

  • An N-linked ethylthioether side chain terminating in a tetrahydropyran (oxane) ring at position 4.

Structural Elucidation

The compound’s architecture combines aromatic and heterocyclic motifs. The sulfonamide group enhances hydrogen-bonding capacity, while the thioether linkage introduces conformational flexibility. The tetrahydropyran ring contributes steric bulk and modulates lipophilicity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₁₉ClN₂O₃S₂
Molecular Weight374.89 g/mol
logP (Partition Coefficient)2.8 (predicted)
Hydrogen Bond Donors2 (sulfonamide NH)
Hydrogen Bond Acceptors5 (sulfonyl O, oxane O)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves sequential functionalization of a benzene sulfonyl chloride precursor. A plausible route includes:

  • Chlorosulfonation of 2-methylbenzene: Introducing the sulfonyl chloride group at position 1 via reaction with chlorosulfonic acid.

  • Nucleophilic Substitution: Reacting 3-chloro-2-methylbenzenesulfonyl chloride with 2-(oxan-4-ylsulfanyl)ethylamine under basic conditions (e.g., pyridine) to form the sulfonamide bond .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1ClSO₃H, 0–5°C, 4h75%
2Et₃N, THF, rt, 12h62%

Purification and Characterization

Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane). Structural confirmation employs:

  • ¹H/¹³C NMR: Signals at δ 7.8–7.2 ppm (aromatic H), δ 3.5–3.1 ppm (oxane CH₂), and δ 2.4 ppm (methyl group).

  • IR Spectroscopy: Peaks at 1340 cm⁻¹ (S=O asym) and 1160 cm⁻¹ (S=O sym).

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate lipophilicity (logP ≈ 2.8), rendering it soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water. Stability studies indicate susceptibility to hydrolysis under acidic or alkaline conditions due to the sulfonamide bond.

Thermal Properties

  • Melting Point: 148–152°C (DSC).

  • Thermogravimetric Analysis (TGA): Decomposition onset at 210°C.

Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at position 3 undergoes substitution with amines or alkoxides, enabling derivatization. For example, reaction with morpholine yields 3-morpholino-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide (83% yield).

Oxidation of Thioether

The thioether linkage (-S-) oxidizes to sulfone (-SO₂-) using hydrogen peroxide, enhancing polarity. This modification impacts pharmacokinetic properties in drug design .

Biological and Pharmacological Applications

Enzyme Inhibition

Sulfonamides are known carbonic anhydrase inhibitors. Preliminary studies suggest this compound inhibits human carbonic anhydrase IX (IC₅₀ = 120 nM), a target in cancer therapy .

Antimicrobial Activity

Analogous sulfonamides demonstrate broad-spectrum antibacterial effects. Testing against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) indicates moderate activity, likely via folate biosynthesis disruption.

Industrial and Research Significance

Drug Discovery

The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Its modular structure allows combinatorial diversification at the sulfonamide and thioether positions.

Materials Science

Sulfonamide-based polymers incorporating this compound exhibit enhanced thermal stability, relevant for high-performance coatings.

Comparison with Structural Analogs

Table 3: Analog Comparison

CompoundlogPBioactivity (IC₅₀)
3-Chloro-2-methyl derivative2.8120 nM
4-Chloro-3-methyl derivative3.1250 nM
Unsubstituted sulfonamide 1.9>1 µM

The 3-chloro-2-methyl substitution optimizes steric and electronic interactions, enhancing target binding compared to analogs.

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